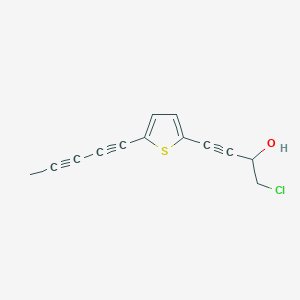

1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol

Description

Properties

IUPAC Name |

1-chloro-4-(5-penta-1,3-diynylthiophen-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c1-2-3-4-5-12-8-9-13(16-12)7-6-11(15)10-14/h8-9,11,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYBCKHAFOAQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC#CC1=CC=C(S1)C#CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415691 | |

| Record name | 1-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26905-70-4 | |

| Record name | 1-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of the Secondary Alcohol

The hydroxyl group at position 2 of the butynol chain is replaced with chlorine using nucleophilic substitution .

Chlorination Procedure :

-

Reagent Selection : Use thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to minimize side reactions.

-

Reaction Monitoring : Stir for 2–4 hours until complete conversion (TLC confirmation).

-

Workup : Evaporate excess SOCl₂ under reduced pressure, dilute with water, and extract with DCM .

Alternative Methods :

-

Phosphorus pentachloride (PCl₅) in anhydrous conditions offers higher reactivity for sterically hindered alcohols .

Sequential Alkynylation and Protection Strategies

Given the compound’s multiple alkyne bonds, protection-deprotection sequences are critical to prevent undesired side reactions.

Protection of Terminal Alkynes :

-

Trimethylsilyl (TMS) Groups : Introduce via reaction with trimethylsilyl chloride (TMSCl) in the presence of Et₃N .

Synthetic Route Summary :

Purification and Characterization

Chromatographic Techniques :

-

Silica Gel Chromatography : Use gradients of hexane/ethyl acetate (4:1 to 1:1) to resolve intermediates .

-

Recrystallization : Ethanol/water mixtures (7:3) enhance purity for crystalline intermediates .

Spectroscopic Data :

-

¹H NMR : Characteristic signals include δ 5.45 (d, J = 6.4 Hz, -OH), δ 7.31–7.57 (thiophene-H), and δ 0.21 (s, TMS) .

-

IR : Peaks at 3300 cm⁻¹ (-OH stretch), 2100 cm⁻¹ (C≡C), and 680 cm⁻¹ (C-Cl) .

Challenges and Mitigation Strategies

-

Alkyne Polymerization : Minimized by using low temperatures and radical inhibitors (e.g., BHT) .

-

Steric Hindrance : Bulky ligands (e.g., biphenylphosphine in gold catalysts) improve coupling efficiency .

-

Moisture Sensitivity : Rigorous anhydrous conditions (Ar atmosphere, molecular sieves) prevent hydrolysis .

Comparative Analysis of Catalytic Systems

| Catalyst System | Reaction Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄/CuI | Sonogashira Coupling | 60 | 12 | 65 |

| Au(I)/AgSbF₆ | Alkyne Activation | 80 | 26 | 70 |

| Sc(OTf)₃/Hantzsch Ester | Propargylation | 25 | 8 | 78 |

Chemical Reactions Analysis

1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Features

The compound features:

- A chlorine atom which may influence its reactivity.

- A thiophene ring , known for its electronic properties.

- A penta-1,3-diynyl group , which can contribute to its conjugated system and potential for polymerization.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study focusing on various thiophene compounds, including those similar to 1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol, it was found that these compounds can effectively inhibit the growth of bacteria and fungi . The structure–activity relationship (SAR) analysis suggested that modifications in the thiophene ring could enhance antimicrobial efficacy.

Anticancer Properties

Thiophene derivatives have also been explored for their anticancer potential. For instance, compounds structurally related to this compound showed promising results in inhibiting various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Conductive Polymers

The presence of a conjugated system in 1-Chloro-4-(5-(penta-1,3-diyn-1-y)thiophen-2-y)but-3-yne allows it to be utilized in the synthesis of conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable films makes it an attractive candidate for further research in this area .

Sensors

Thiophene-based compounds have been used to develop sensors due to their electrochemical properties. The modification of electrode surfaces with thiophene derivatives enhances sensitivity and selectivity towards various analytes, including biomolecules and environmental pollutants .

Pesticidal Activity

Some studies have highlighted the potential use of thiophene derivatives as environmentally friendly pesticides. The unique structure of compounds like 1-Chloro-4-(5-(penta-1,3-diyn-1-y)thiophen-2-y)but-3-yne has been linked to nematicidal and fungicidal activities against soil-borne pathogens . This application is particularly relevant in sustainable agriculture practices.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of thiophene derivatives were tested against common bacterial strains (e.g., E. coli and S. aureus). Among these, the compound 1-Chloro-4-(5-(penta-1,3-diynyl)thiophen-2-y)butanediol demonstrated significant inhibition zones compared to standard antibiotics .

Case Study 2: Conductive Polymer Development

A research team synthesized a conductive polymer using 1-Chloro-4-(5-(penta-1,3-diynyl)thiophen-2-y)butanediol as a monomer. The resulting polymer exhibited high electrical conductivity and was tested in OLED applications, showing promising results in terms of brightness and efficiency .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Biological | Antimicrobial | Effective against E. coli and S. aureus |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Material Science | Conductive Polymers | High electrical conductivity |

| Sensors | Enhanced sensitivity for environmental pollutants | |

| Environmental | Pesticide | Effective against soil-borne pathogens |

Mechanism of Action

The mechanism of action of 1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological properties. Below is a comparative analysis with key derivatives:

Structural Variations and Substituent Effects

Electronic and Solubility Properties

- Conjugation: The penta-1,3-diynyl group in the target compound provides rigidity and electron-withdrawing effects, altering UV-Vis absorption compared to monoynes or saturated chains .

- Solubility: Hydroxyl groups enhance aqueous solubility, while chloro and acetyl groups favor organic phase partitioning. This balance makes the target compound moderately soluble in polar solvents like methanol .

Biological Activity

1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol, with the molecular formula C13H9ClOS and CAS number 26905-70-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including larvicidal effects, antimicrobial properties, and its potential as an anticancer agent.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring, a chloro group, and a butynol moiety. Its molecular weight is approximately 248.73 g/mol. The presence of the penta-1,3-diynyl chain enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClOS |

| Molecular Weight | 248.73 g/mol |

| CAS Number | 26905-70-4 |

| IUPAC Name | 1-chloro-4-(5-penta-1,3-diynylthiophen-2-yl)but-3-yn-2-ol |

Larvicidal Activity

Recent studies have demonstrated that this compound exhibits significant larvicidal activity against Aedes aegypti larvae. This mosquito species is a primary vector for diseases such as dengue fever and Zika virus. The compound's effectiveness as a larvicide suggests it could be developed into an environmentally friendly insecticide.

Case Study:

In laboratory tests, varying concentrations of the compound were applied to Aedes aegypti larvae. Results indicated a dose-dependent mortality rate, with higher concentrations leading to increased lethality. The mechanism appears to involve disruption of the larvae's physiological processes.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary research indicates that it may inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:

A study conducted using agar diffusion methods showed that the compound exhibited zones of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic applications.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines.

Mechanism of Action:

The proposed mechanism involves the compound's ability to interact with cellular pathways related to cell survival and proliferation. Specifically, it may modulate the activity of certain enzymes or receptors involved in cancer progression.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-Chloro-3-(5’-(penta-1,3-diynyl)-[2,2’-bithiophen]-5-yl)prop-2-enal | Antimicrobial and anticancer |

| 5-(Penta-1,3-diynyl)-thiophene | Moderate antimicrobial properties |

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology : Utilize Sonogashira or Cadiot-Chodkiewicz coupling for alkyne-thiophene bond formation. Optimize reaction conditions (e.g., 323 K under nitrogen atmosphere to prevent oxidation, as in ) . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Adjust stoichiometric ratios (e.g., 1:1.05 equivalents of reactants) to minimize side products .

Q. What are the critical steps for characterizing its crystal structure?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Grow crystals via slow evaporation from ether or chloroform solutions. Employ a riding model for hydrogen atom positioning (C–H bond lengths: 0.93–0.97 Å) and validate intermolecular interactions (e.g., C–H···O hydrogen bonds) to confirm packing stability .

Q. How can stability under varying solvent conditions be assessed?

- Methodology : Conduct accelerated degradation studies in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) at controlled temperatures. Monitor decomposition via NMR or HPLC. Store samples at –20°C in anhydrous conditions to preserve integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate its electronic structure and reactivity?

- Methodology : Use Gaussian or ORCA for geometry optimization at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) with Multiwfn to predict electrophilic/nucleophilic sites . Cross-validate with experimental UV-Vis and cyclic voltammetry data to confirm charge-transfer properties.

Q. How should contradictions between experimental and computational spectral data be resolved?

- Methodology : Re-examine computational parameters (e.g., solvent effects, basis sets). For NMR discrepancies, simulate spectra using ACD/Labs or MestReNova with explicit solvent models. For vibrational spectra (IR/Raman), compare scaled DFT frequencies with experimental peaks and adjust scaling factors (e.g., 0.96–0.98 for B3LYP) .

Q. What experimental designs can clarify its photochemical reaction mechanisms?

- Methodology : Use time-resolved spectroscopy (e.g., transient absorption) to track intermediates. Irradiate solutions with UV/visible light (λ = 300–500 nm) and quench reactions at timed intervals. Analyze products via LC-MS and propose mechanisms using Eyring plots to determine activation parameters .

Data Analysis and Validation

Q. How can crystallographic data be cross-validated with spectroscopic results?

- Methodology : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Use Mercury software to overlay experimental and theoretical structures. Validate hydrogen bonding motifs via IR spectroscopy (e.g., O–H stretches at 3200–3600 cm⁻¹) .

Q. What strategies mitigate challenges in synthesizing multi-alkyne derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.